(-)-Pulegone

Catalog No.
S600921
CAS No.
3391-90-0
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Pulegone

CAS Number

3391-90-0

Product Name

(-)-Pulegone

IUPAC Name

(5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

NZGWDASTMWDZIW-QMMMGPOBSA-N

SMILES

CC1CCC(=C(C)C)C(=O)C1

solubility

In water, 276 mg/L at 25 °C (est)
Practically insoluble in water
Miscible with alcohol. ether, chloroform
insoluble in water; soluble in oils; miscible to soluble in alcohol
miscible (in ethanol)

Synonyms

(S)-5-Methyl-2-(1-methylethylidene)-cyclohexanone; (S)-(-)-p-Menth-4(8)-en-3-one; (-)-Pulegone; (1S)-Pulegone; (S)-(-)-Pulegone; (S)-Pulegone; l-Pulegone

Canonical SMILES

CC1CCC(=C(C)C)C(=O)C1

Isomeric SMILES

C[C@H]1CCC(=C(C)C)C(=O)C1

The exact mass of the compound (-)-Pulegone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 276 mg/l at 25 °c (est)practically insoluble in watermiscible with alcohol. ether, chloroforminsoluble in water; soluble in oils; miscible to soluble in alcoholmiscible (in ethanol). It belongs to the ontological category of p-menthane monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Pulegone is a highly valuable, enantiopure oxygenated monoterpene ketone utilized extensively as a chiral pool building block, biocatalytic substrate, and specialized analytical standard [1]. Unlike the widely abundant (+)-pulegone derived from pennyroyal oil, the (-)-enantiomer (also designated as (1S,4R)-pulegone or (S)-pulegone) is a premium precursor required for accessing (S)-configured carbocyclic scaffolds in asymmetric synthesis [2]. With a boiling point of 223-224 °C and a density of 0.937 g/mL, it offers excellent processability in standard organic workflows . Its procurement is driven by its non-interchangeable stereochemistry, which strictly dictates downstream absolute configurations in complex total syntheses, differential biocatalytic reduction pathways, and distinct biological activities in agrochemical research [1].

Substituting (-)-pulegone with the more common (+)-pulegone, racemic mixtures, or structurally related monoterpenes like menthone leads to critical failures in stereocontrolled applications [1]. In chiral pool synthesis, the C5 stereocenter of pulegone dictates the absolute configuration of the final target; using the (+)-enantiomer invariably produces the unnatural antipode of the desired molecule [2]. Furthermore, in biocatalytic processes, enzymes such as pulegone reductases exhibit strict enantiomeric recognition, meaning that racemic or (+)-substitution completely alters the diastereomeric ratio and stereochemistry of the resulting menthone derivatives [1]. Consequently, for stereospecific drug discovery, precision flavor profiling, and targeted agrochemical development, the exact (-)-pulegone enantiomer is strictly required[3].

Absolute Stereocontrol in Chiral Pool Total Synthesis

In the total synthesis of complex terpenoids, the choice of pulegone enantiomer strictly determines the absolute configuration of the product. For instance, in the 15-step total synthesis of the highly oxygenated diterpenoid ryanodol, (-)-pulegone is utilized to encode the essential (S)-stereocenter[1]. If (+)-pulegone were used, the synthesis would yield the unnatural enantiomer (ent-ryanodol). The inherent functionalization of (-)-pulegone allows for rapid elaboration into highly functionalized cyclohexanes, making it an irreplaceable scaffold for (S)-configured targets [1].

Evidence DimensionStereochemical outcome in total synthesis
Target Compound Data(-)-Pulegone yields natural (+)-ryanodol framework
Comparator Or Baseline(+)-Pulegone yields unnatural ent-ryanodol
Quantified Difference100% inversion of final product absolute stereochemistry based on starting material selection
Conditions15-step synthetic sequence including cyclization-elimination cascades

Procurement of the correct enantiomer is an absolute requirement for the total synthesis of specific natural products, as the starting stereocenter cannot be inverted during the synthetic sequence.

Enantiomer-Specific Biocatalytic Reduction Profiles

(-)-Pulegone demonstrates a distinct reduction profile when subjected to stereoselective enzymes compared to its (+)-counterpart. Biocatalytic studies using Nepeta tenuifolia pulegone reductase (NtPR) show that (-)-pulegone is preferentially reduced to yield (-)-isomenthone (57%) and (+)-menthone (43%) [1]. In contrast, (+)-pulegone processed by Mentha piperita reductase (MpPR) predominantly yields (-)-menthone (69%) and (+)-isomenthone (31%) [1]. This demonstrates that the substrate's absolute configuration directly controls the downstream diastereomeric distribution.

Evidence DimensionBiocatalytic product distribution
Target Compound Data(-)-Pulegone yields 57% (-)-isomenthone and 43% (+)-menthone via NtPR
Comparator Or Baseline(+)-Pulegone yields 69% (-)-menthone and 31% (+)-isomenthone via MpPR
Quantified DifferenceComplete shift in the major diastereomeric product and absolute configuration
ConditionsEnzymatic reduction using plant-derived pulegone reductases (PRs)

For industrial biocatalysis and flavor manufacturing, selecting (-)-pulegone is critical to selectively drive the reaction toward specific menthone/isomenthone diastereomers.

Differential Phytotoxicity for Agrochemical Development

The enantiomers of pulegone exhibit significantly different biological activities in plant models. Quantitative phytotoxicity assays demonstrate that (S)-(-)-pulegone is noticeably more phytotoxic to specific indicator species such as Lactuca sativa compared to the (R)-(+)-enantiomer [1]. Specifically, (-)-pulegone achieved an IC50 of 11 mg/L for shoot biomass reduction in L. sativa, which is a highly potent response compared to its effect on other species (3 to 20 times lower IC50 than for Hordeum vulgare and Eruca sativa) [1]. This enantiomer-specific potency highlights its unique value in targeted bioherbicide research.

Evidence DimensionPhytotoxic potency (IC50 for shoot biomass reduction)
Target Compound Data(-)-Pulegone IC50 = 11 mg/L (Lactuca sativa)
Comparator Or Baseline(+)-Pulegone (lower relative phytotoxicity on the same species)
Quantified DifferenceNoticeably higher targeted phytotoxicity for the (S)-enantiomer in specific broadleaf models
ConditionsIn vitro seedling growth and shoot biomass assays

Agrochemical researchers must procure (-)-pulegone to exploit its specific, highly potent phytotoxic profile for the development of next-generation botanical herbicides.

Chiral Pool Starting Material for Complex Terpenoids

(-)-Pulegone is the definitive choice for synthesizing (S)-configured carbocyclic natural products, such as ryanodol, where the native functional groups and stereocenter are leveraged to build complex multi-ring systems without the risk of generating unnatural enantiomers [1].

Biocatalytic Engineering and Flavor Synthesis

Ideal for enzymatic reduction studies and the targeted production of (+)-menthone and (-)-isomenthone, utilizing specific pulegone reductases that require the (S)-enantiomer as a substrate to achieve the desired diastereomeric ratios [2].

Botanical Herbicide and Agrochemical Formulation

Selected for its potent, enantiomer-specific phytotoxicity (e.g., 11 mg/L IC50 in Lactuca sativa models), making it a superior candidate for developing targeted, bio-based weed management solutions compared to the (+)-enantiomer[3].

Physical Description

Colourless to yellow liquid, herbaceous-minty, resinous odou

Color/Form

Oil
Oily liquid

XLogP3

2.8

Boiling Point

224 °C

Density

0.9323 at 20 °C
0.927-0.939

LogP

log Kow = 3.08

Odor

Pleasant odor, midway between peppermint and campho

UNII

HL7Z89M60H

GHS Hazard Statements

Aggregated GHS information provided by 401 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.26%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

The therapeutic indications for peppermint oil and mint oil are mainly related to common cold and gastrointestinal disturbances and presumably the vast majority of these products are used in selfmedication. An underreporting of side effects may be suspected.

Mechanism of Action

In rats pulegone (300 mg i.p.) caused dilation of the central veins and distension of sinusoidal spaces within 6 hours and centrilobular necrosis was observable starting at 12 hours. Electron microscopy after 24 hours showed degeneration of endoplasmic reticulum, swelling of mitochondria and nuclear changes. It has been suggested that metabolites of (R)-(+)-pulegone deactivate cytochrome P450s by modifying the prosthetic hem group or the apoprotein . In human liver microsomes in vitro, (R)-(+)-menthofuran specifically inhibits CYP2A6 and adducts with this enzyme have been isolated. CYP1A2, CYP2D6, CYP2E1 or CYP3A4 were not similarly inactivated.
(R)-(+)-Pulegone and its metabolite, (R)-(+)-menthofuran, are hepatotoxic and produce similar effects following i.p. injection in mice. These effects are similar to those reported following human intoxication with pennyroyal oil.

Vapor Pressure

0.123 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Other CAS

89-82-7

Associated Chemicals

Menthofuran; 494-90-6

Wikipedia

(-)-pulegone

Dates

Last modified: 08-15-2023

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